5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-13-20(30-22(25-13)15-5-7-16(23)8-6-15)18-11-19(27-26-18)21(28)24-12-14-3-9-17(29-2)10-4-14/h3-10,18-19,26-27H,11-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKVTRLSIJLKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyrazolidine-3-carboxamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Molecular Structure
- Molecular Formula : C20H20FN3OS
- Molecular Weight : 373.45 g/mol
- CAS Number : 923244-91-1
Structural Features
The compound possesses a thiazole ring, a pyrazolidine moiety, and a fluorophenyl group, contributing to its diverse biological activities. The presence of the methoxyphenyl substituent enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazoles and pyrazolidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that analogs of this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting potential for further development as an anticancer agent .
Anti-inflammatory Effects
The compound is hypothesized to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. Compounds with thiazole structures have been reported to modulate inflammatory pathways effectively.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response. This could lead to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
Antimicrobial Properties
Similar compounds have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thiazole ring is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial cell membranes.
Efficacy Data
Preliminary screening revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazole or pyrazolidine rings can significantly alter potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Fluorination on phenyl group | Increased lipophilicity and potential binding affinity |
| Methoxy group substitution | Enhanced metabolic stability |
| Variations in side chains | Altered bioavailability and toxicity profiles |
Absorption and Distribution
The lipophilic nature of the compound suggests good absorption characteristics. Studies indicate that similar compounds demonstrate favorable pharmacokinetic profiles, including high oral bioavailability.
Metabolism
Metabolic studies indicate that the compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Understanding these pathways is essential for predicting drug interactions and optimizing dosing regimens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Pyrazolidine vs. Pyrazole/Pyrimidine: The target compound’s pyrazolidine core distinguishes it from analogs with pyrazole (e.g., 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, ) or pyrimidine scaffolds (e.g., 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives, ).
Thiazole Substituents :
The 2-(4-fluorophenyl)-4-methyl-thiazole group is structurally analogous to thiazole-containing compounds such as ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (). Fluorophenyl groups are common in bioactive molecules due to their electronegativity and metabolic stability .
Substituent Analysis
4-Methoxyphenylbenzyl Group :
The N-[(4-methoxyphenyl)methyl] substituent differentiates the compound from analogs with simpler benzyl groups (e.g., N-(4-methyl-1,3-thiazol-2-yl)propanamide, ). Methoxy groups enhance lipophilicity and may influence pharmacokinetic properties .Carboxamide Functionality :
The pyrazolidine-3-carboxamide group is shared with compounds like N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide (). Carboxamides are critical for hydrogen bonding in target interactions .
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
